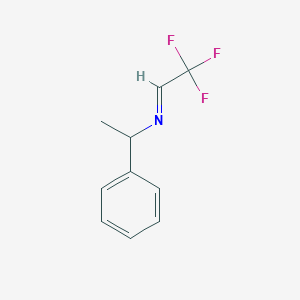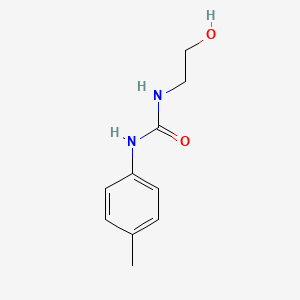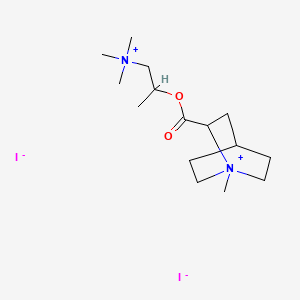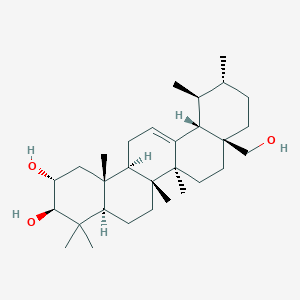
Corosolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Corosolinol is a chemical compound with the molecular formula C30H48O4. It is a pentacyclic triterpenoid, which means it has a structure consisting of five interconnected rings. This compound is known for its various biological activities and potential therapeutic applications. It is often derived from natural sources, particularly from plants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Corosolinol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of squalene, a natural triterpene, followed by a series of oxidation and reduction reactions to introduce the necessary functional groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from plant materials that naturally contain this compound. The process involves solvent extraction, followed by purification steps such as chromatography to isolate this compound in its pure form. Advanced techniques like binary resin bed separation technology can also be employed to enhance the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Corosolinol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corosolic acid, a compound with significant biological activity .
Scientific Research Applications
Corosolinol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its role in various biological processes, including cell signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diabetes, obesity, and cancer.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of Corosolinol involves its interaction with specific molecular targets and pathways within the body. It is known to modulate various signaling pathways, including those involved in glucose metabolism and lipid regulation. By binding to specific receptors, this compound can influence the activity of enzymes and other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Corosolinol is similar to other pentacyclic triterpenoids, such as ursolic acid and oleanolic acid. it is unique in its specific functional groups and the resulting biological activities. For example:
Ursolic Acid: Known for its anti-inflammatory and anticancer properties.
Oleanolic Acid: Studied for its hepatoprotective and antidiabetic effects.
The unique structure of this compound allows it to interact with different molecular targets, making it a valuable compound for various scientific and medical applications .
Properties
CAS No. |
4547-28-8 |
|---|---|
Molecular Formula |
C30H50O3 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
(2R,3R,4aR,6aR,6bS,8aS,11R,12S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-2,3-diol |
InChI |
InChI=1S/C30H50O3/c1-18-10-13-30(17-31)15-14-28(6)20(24(30)19(18)2)8-9-23-27(5)16-21(32)25(33)26(3,4)22(27)11-12-29(23,28)7/h8,18-19,21-25,31-33H,9-17H2,1-7H3/t18-,19+,21-,22+,23-,24+,25+,27+,28-,29-,30-/m1/s1 |
InChI Key |
SDEFNGUXVNFYCG-SYXQBTMUSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)CO |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


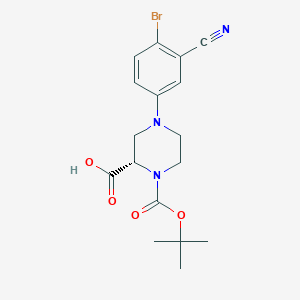
![2-[(3-chloro-4-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13731641.png)

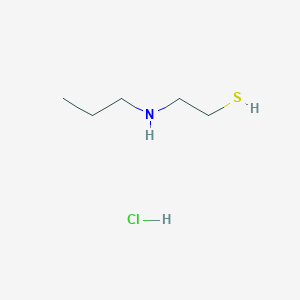
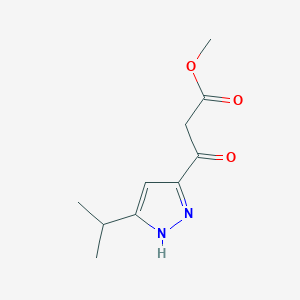
![(2-chlorophenyl)methyl-[3-[[2-[3-[(2-chlorophenyl)methyl-diethylazaniumyl]propylamino]-2-oxoacetyl]amino]propyl]-diethylazanium;dichloride](/img/structure/B13731656.png)
![N-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)cyclopropanesulfonamide](/img/structure/B13731660.png)
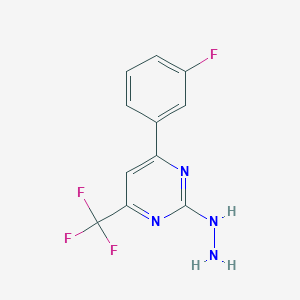
![Tricyclo[4.1.0.01,3]heptane](/img/structure/B13731672.png)


